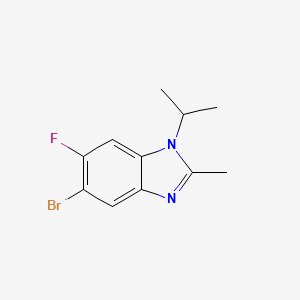

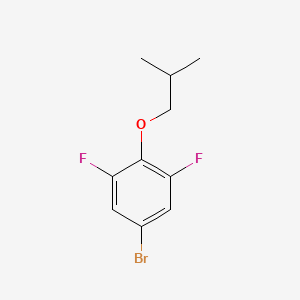

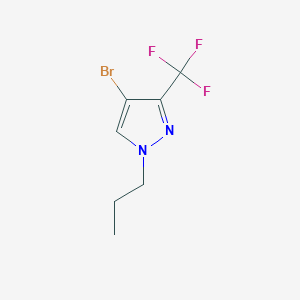

![molecular formula C14H17N3O2 B1378131 benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate CAS No. 1394040-99-3](/img/structure/B1378131.png)

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

Overview

Description

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Recent advances in the synthesis of imidazole derivatives have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions . For instance, a nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford disubstituted imidazoles .

Scientific Research Applications

Synthesis and Characterization

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate and its derivatives have been synthesized and characterized for various applications. The dimethyl derivatives of imidazolinone herbicides, for instance, have been prepared to develop efficient and multiresidue gas chromatographic methods for trace-level analysis of these herbicides in water, soybean, and soil, demonstrating the compound's utility in improving analytical methodologies in agricultural chemistry (Anisuzzaman et al., 2000).

Mechanistic Studies and Catalytic Applications

The compound's structural variations have facilitated the study of mechanochemical synthesis processes, showing its effectiveness as an acylation agent for preparing carbamates via environmentally friendly methods. This highlights its potential in green chemistry and sustainable chemical synthesis (Lanzillotto et al., 2015).

Spectroscopic Analysis

Spectroscopic studies, including vibrational (FT-IR, FT-Raman) and UV-Visible spectroscopy, have been conducted on similar compounds to understand their electronic properties. Such research illustrates the compound's relevance in the development of materials with specific optical properties, potentially applicable in optoelectronics and materials science (Rao et al., 2016).

Agricultural and Environmental Sciences

In the context of agriculture, derivatives of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate have been explored for their potential as carrier systems for fungicides. This work underscores the role of such compounds in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).

properties

IUPAC Name |

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJXSQZNVQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

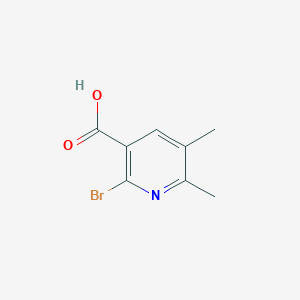

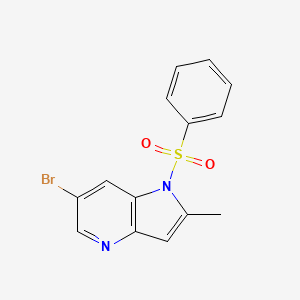

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

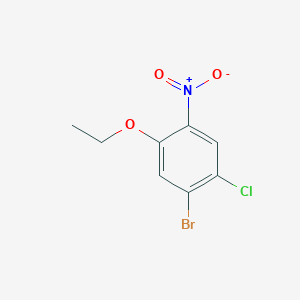

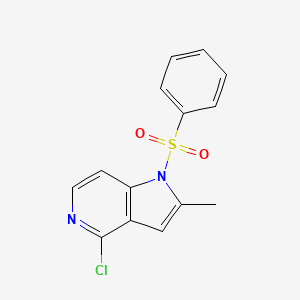

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

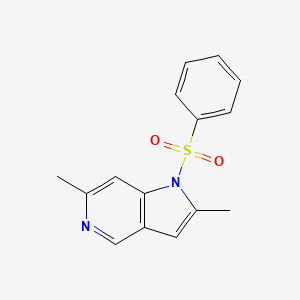

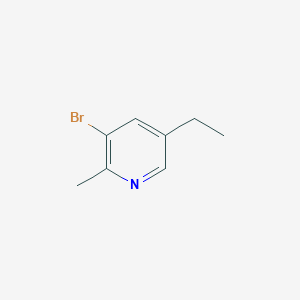

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)